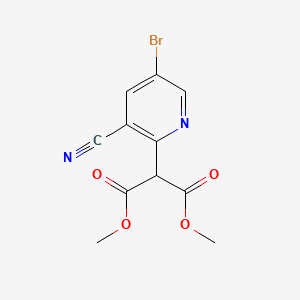![molecular formula C10H9N3 B577632 [3,3'-Bipyridin]-4-amine CAS No. 1214333-30-8](/img/structure/B577632.png)
[3,3'-Bipyridin]-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3’-Bipyridin]-4-amine is an organic compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridin]-4-amine includes an amine group attached to the fourth position of one of the pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3,3’-Bipyridin]-4-amine typically involves the coupling of pyridine derivatives. One common method is the Ullmann coupling reaction, where two pyridine molecules are coupled in the presence of a copper catalyst. The reaction conditions often include elevated temperatures and the use of a base to facilitate the coupling process.
Another method involves the Suzuki coupling reaction, which uses a palladium catalyst to couple a boronic acid derivative of pyridine with a halogenated pyridine. This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of [3,3’-Bipyridin]-4-amine may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher efficiency and consistency in product quality. Additionally, the use of automated systems can reduce the need for manual intervention, further enhancing the scalability of the production process.
化学反応の分析
Types of Reactions
[3,3’-Bipyridin]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or hydrazines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, hydroxylamines, hydrazines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
[3,3’-Bipyridin]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalysis and materials science.
Biology: The compound can be used in the design of bioactive molecules, including potential pharmaceuticals and enzyme inhibitors.
Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the areas of cancer and infectious diseases.
Industry: In materials science, [3,3’-Bipyridin]-4-amine is used in the development of advanced materials, such as conductive polymers and nanomaterials.
作用機序
The mechanism of action of [3,3’-Bipyridin]-4-amine depends on its specific application. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved can vary widely depending on the specific context of its use.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: Another bipyridine derivative, commonly used as a ligand in coordination chemistry.
4,4’-Bipyridine: Similar in structure but with the amine group attached to the fourth position of both pyridine rings.
Phenanthroline: A related heterocyclic compound with three fused rings, also used as a ligand in coordination chemistry.
Uniqueness
[3,3’-Bipyridin]-4-amine is unique due to the specific positioning of the amine group, which can influence its reactivity and the types of complexes it forms with metal ions. This unique structure can lead to distinct properties and applications compared to other bipyridine derivatives.
特性
IUPAC Name |
3-pyridin-3-ylpyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-3-5-13-7-9(10)8-2-1-4-12-6-8/h1-7H,(H2,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHQCGVQDJSZJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C=CN=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673524 |
Source


|
| Record name | [3,3'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214333-30-8 |
Source


|
| Record name | [3,3'-Bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B577549.png)

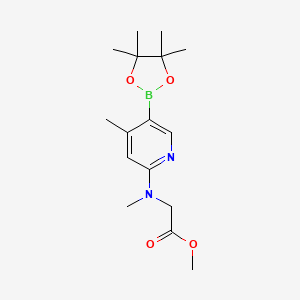
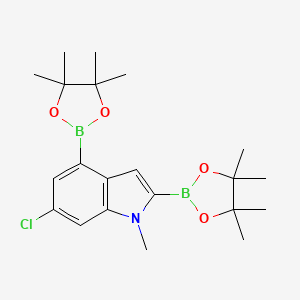
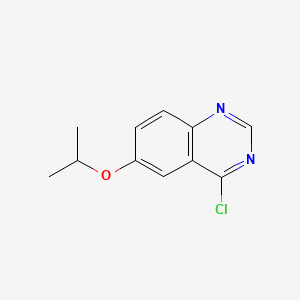


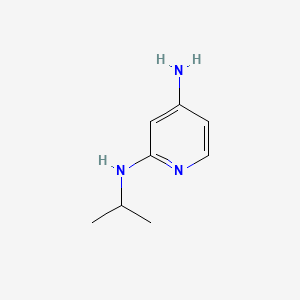

![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/structure/B577563.png)
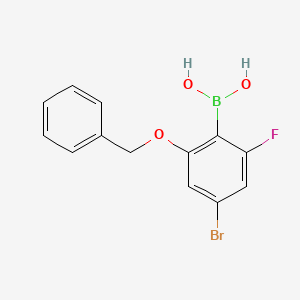
![4-(5-Methoxymethyl-[1,3,4]oxadiazol-2-YL)-piperidine hydrochloride](/img/structure/B577566.png)
